N-[4-(4-methoxyphenyl)phenyl]acetamide
Description
N-[4-(4-Methoxyphenyl)phenyl]acetamide is a substituted acetamide derivative featuring a biphenyl core with a methoxy group at the para position of the distal phenyl ring and an acetamide group at the para position of the proximal phenyl ring. The compound’s molecular formula is C₁₅H₁₅NO₂, and its structure is stabilized by hydrogen-bonding interactions, as observed in related N-arylacetamides .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)16-14-7-3-12(4-8-14)13-5-9-15(18-2)10-6-13/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGUYVDUSBITJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262484 | |
| Record name | N-(4′-Methoxy[1,1′-biphenyl]-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221-22-9 | |
| Record name | N-(4′-Methoxy[1,1′-biphenyl]-4-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4′-Methoxy[1,1′-biphenyl]-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)phenyl]acetamide typically involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The general reaction scheme is as follows:
Starting Materials:
p-anisidine and acetic anhydride.Reaction Conditions: The reaction is conducted in the presence of an acid catalyst at a temperature range of 50-60°C.
Product Formation: The acetylation reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-[4-(4-methoxyphenyl)phenyl]acetamide has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Chemical Research: Utilized as a reagent in organic synthesis and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Structural Features and Modifications
- Methoxy Substitution : The methoxy group in this compound enhances lipophilicity and may influence receptor binding, similar to the antidiabetic compound in .
- Sulfonamide Derivatives : Analogs like N-[4-(piperazinylsulfonyl)phenyl]acetamide () show enhanced analgesic activity due to sulfonamide groups, which improve solubility and target engagement .
- Heterocyclic Additions : Compounds such as CDD-934506 () incorporate oxadiazole rings, broadening antimicrobial activity through interactions with bacterial enzymes .
Pharmacological Activities
- Analgesic Activity : Compound 35 () demonstrated superior analgesic effects compared to paracetamol, attributed to sulfonamide and piperazine moieties enhancing CNS penetration .
- Antidiabetic Potential: The tetrahydropyran-containing analog in showed α-amylase inhibition, suggesting that methoxy and bulky substituents (e.g., tetrahydropyran) optimize enzyme binding .
- Antimicrobial Applications : CDD-934506’s oxadiazole and nitrophenyl groups disrupt mycobacterial metabolism, highlighting the role of electron-withdrawing groups in antimicrobial design .
Key Research Findings
Methoxy Groups Enhance Bioactivity : Methoxy-substituted compounds (e.g., ) exhibit improved metabolic stability and target affinity, critical for antidiabetic and antioxidant applications .
Sulfonamide vs. Acetamide Pharmacophores : Sulfonamide derivatives () generally show higher analgesic activity than plain acetamides, likely due to stronger hydrogen-bonding with pain receptors .
Heterocyclic Modifications : Introducing oxadiazole () or triazole () rings increases antimicrobial potency by mimicking natural enzyme substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
